

Application Note: Purification & Characterization of Crude 2-Chloro-N-(3-hydroxyphenyl)acetamide

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Compound of Interest

Compound Name:	2-Chloro-N-(3-hydroxyphenyl)acetamide
CAS No.:	10147-69-0
Cat. No.:	B157649

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Executive Summary

2-Chloro-N-(3-hydroxyphenyl)acetamide (CAS 10147-69-0), also known as

-(3-hydroxyphenyl)-2-chloroacetamide, is a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds and antifungal agents. Its synthesis typically involves the chloroacetylation of 3-aminophenol. However, the dual nucleophilic nature of the starting material (containing both

and

groups) presents a specific purification challenge: the formation of O-acylated and N,O-diacylated byproducts.[1]

This guide provides a high-fidelity protocol for the purification of the crude compound, emphasizing reaction selectivity to minimize downstream processing and a robust recrystallization workflow to achieve

purity.

Chemical Context & Impurity Profile[2][3][4][5]

The Molecule[6]

- IUPAC Name: 2-Chloro-[ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">](#)

[-\(3-hydroxyphenyl\)acetamide\[1\]\[2\]\[3\]](#)

- Molecular Formula:[ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">](#)

[\[4\]\[5\]](#)

- Molecular Weight: 185.61 g/mol [\[4\]\[6\]](#)
- Physical State: Crystalline solid (Colorless to pale brown)
- Solubility: Soluble in Ethanol, DMSO, DMF, THF; sparingly soluble in cold water.

The Challenge: Competitive Acylation

The reaction of 3-aminophenol with chloroacetyl chloride is governed by the relative nucleophilicity of the amine versus the phenol. While the amine is more nucleophilic, improper pH control or elevated temperatures can lead to ester formation.

Key Impurities:

- Starting Material (SM): Unreacted 3-aminophenol.
- Impurity A (O-acyl): 3-Aminophenyl chloroacetate (result of reaction at the oxygen).
- Impurity B (Di-acyl):
[-\(3-\(2-chloroacetoxy\)phenyl\)-2-chloroacetamide \(reaction at both sites\).](#)
- Hydrolysis Products: Chloroacetic acid (from reagent hydrolysis).

Reaction Optimization (Prevention Strategy)

Note: The most effective purification is preventing impurity formation during synthesis.

Protocol A: Selective N-Acylation To favor amide formation over ester formation, use a biphasic system or a controlled organic solvent system with a weak base.

- Solvent: Tetrahydrofuran (THF) or Acetonitrile.^{[1][7][8]}
- Base: Potassium Carbonate () or Sodium Acetate (). Avoid strong bases (NaOH) which deprotonate the phenol, increasing its nucleophilicity and promoting O-acylation.
- Temperature: Maintain during addition.

Purification Protocol: Recrystallization

The crude solid isolated from the reaction mixture typically contains salts and trace isomeric impurities. Recrystallization from ethanol or an ethanol/water mixture is the standard for this class of acetanilides.

Materials Required

- Crude Product: 2-Chloro-^{[1][2][3][8][9]}
-(3-hydroxyphenyl)acetamide.^{[1][2][3][8][9]}
- Solvent A: Ethanol (Absolute or 95%).
- Solvent B: Deionized Water (Cold).
- Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, Buchner funnel, vacuum pump.

Step-by-Step Procedure

Step 1: Dissolution

- Place the crude solid in a round-bottom flask.
- Add Ethanol (approx. 5–10 mL per gram of solid).
- Heat the mixture to reflux () with stirring until the solid dissolves completely.
 - Troubleshooting: If undissolved particles remain (likely inorganic salts like KCl or NaCl), filter the hot solution rapidly through a pre-warmed fluted filter paper or a sintered glass funnel.

Step 2: Crystallization

- Allow the clear filtrate to cool slowly to room temperature ().
- Optional Co-solvent: If crystallization does not commence, add warm water dropwise to the ethanol solution until a faint turbidity persists, then let it cool.
- Once at room temperature, transfer the flask to an ice-water bath () for 1 hour to maximize yield.

Step 3: Isolation

- Filter the crystals using vacuum filtration.
- Wash: Wash the filter cake with a small volume of ice-cold water (to remove residual salts and acetic acid) followed by a small volume of cold ethanol (to displace water and aid drying).
- Drying: Dry the solid in a vacuum oven at

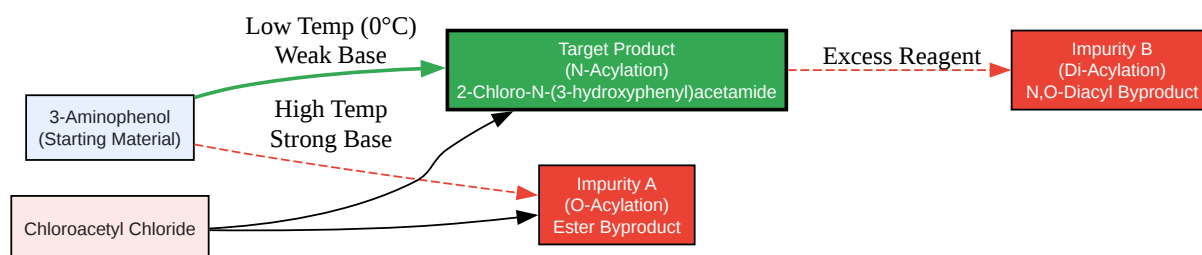
for 6–12 hours. Avoid temperatures

to prevent potential degradation or polymerization of the chloroacetyl group.

Visual Workflows

Reaction & Impurity Pathways

This diagram illustrates the competitive pathways and how reaction conditions influence the product profile.

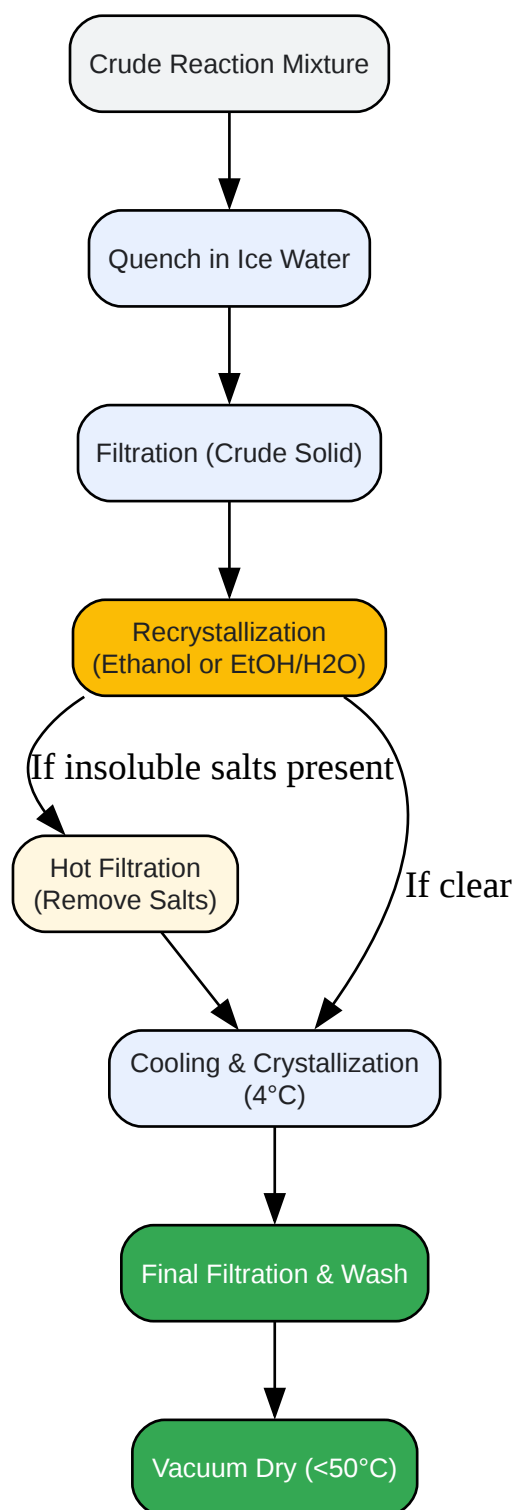


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Caption: Competitive acylation pathways. Controlled conditions favor the green path (N-acylation).

Purification Workflow

A logical flow for the isolation and purification process.



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Caption: Step-by-step isolation and recrystallization workflow for maximum purity.

Quality Control (QC) & Characterization

After drying, the product must be validated.

Melting Point Analysis

- Expected Range: The para-isomer (4-hydroxyphenyl) melts at

(

).

- Target (Meta-isomer): The melting point for the meta-isomer (CAS 10147-69-0) is often distinct. Literature suggests a range near

for similar meta-substituted chloroacetanilides, though specific experimental verification is required. A sharp melting range (

variation) indicates high purity.

NMR Spectroscopy (¹H-NMR, DMSO-)

Look for the following diagnostic signals to confirm structure and purity:

- 10.0–10.3 ppm (s, 1H): Amide
(Singlet, exchangeable).
- 9.2–9.5 ppm (s, 1H): Phenolic
(Singlet, exchangeable).
- 4.2–4.3 ppm (s, 2H): Chloroacetyl
(Singlet).
- 6.5–7.5 ppm (m, 4H): Aromatic protons (Pattern distinct for meta-substitution: look for the singlet-like proton between the substituents).

HPLC Parameters (Generic)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

,

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- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 min.
- Detection: UV at 254 nm.
- Retention Time: The polar hydroxyl group will cause the product to elute earlier than the non-polar di-acylated impurity.

Safety & Stability

- Chloroacetyl Group Reactivity: The compound contains an alkyl chloride, making it a potential alkylating agent. Handle with gloves and avoid inhalation.
- Stability: Stable as a solid. In solution (especially aqueous base), the chloroacetyl group can hydrolyze to the hydroxyacetyl derivative or cyclize to form morpholin-3-one derivatives over time. Store in a desiccator at

.

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